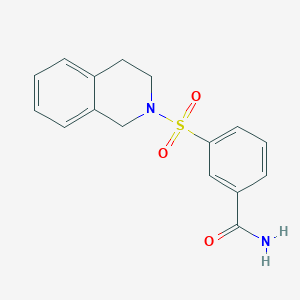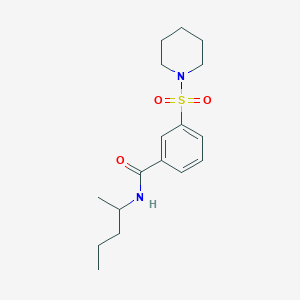![molecular formula C21H27N5O2 B6101099 4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6101099.png)
4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine-based compounds and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, this compound has been found to modulate the activity of ion channels, such as the TRPV1 channel, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the proliferation of cancer cells and induce apoptosis. It can also reduce the production of pro-inflammatory cytokines and inhibit neuroinflammation. In addition, this compound has been found to modulate the activity of ion channels, which can affect pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine in lab experiments is its high potency. It has been found to be effective at low concentrations, which can reduce the amount of compound needed for experiments. In addition, this compound has been shown to have good solubility in various solvents, which can make it easier to work with in experiments. However, one of the limitations of using this compound is its relatively high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its modulation of ion channels. Additionally, the development of new analogs of this compound with improved potency and selectivity could lead to the discovery of new therapeutic agents. Finally, the use of this compound in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves the reaction of 4-chloromorpholine with 2-methyl-6-(4-(4-methylbenzoyl)-1-piperazinyl)-4-pyrimidinylamine in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential as a neuroprotective agent, as it can inhibit the activation of microglia and reduce neuroinflammation.
Propriétés
IUPAC Name |
[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-3-5-18(6-4-16)21(27)26-9-7-24(8-10-26)19-15-20(23-17(2)22-19)25-11-13-28-14-12-25/h3-6,15H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIVHBYYTIZMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6101029.png)
![N-{3-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methoxy-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6101041.png)
![ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B6101044.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6101045.png)

![7-(difluoromethyl)-N-(3,4-dimethoxybenzyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6101057.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6101058.png)
![N-{1-[1-(3-methyl-2-oxopentanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6101064.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6101066.png)
![methyl 2-({[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B6101071.png)

![N-{4-bromo-2-[5-hydroxy-3-(propylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6101107.png)

![1-(diethylamino)-3-[2-methoxy-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6101129.png)